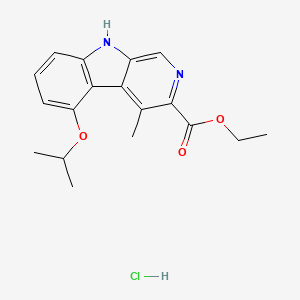

NCX 466

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

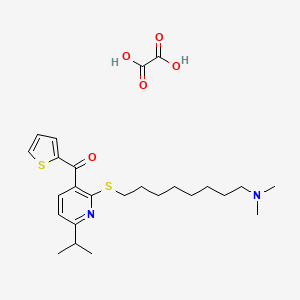

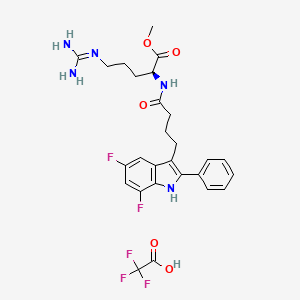

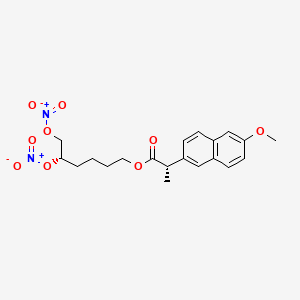

NCX 466 is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor, also known as a CINOD . It inhibits COX-1 and COX-2 while releasing NO . It has demonstrated higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor-β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Chemical Reactions Analysis

NCX 466 is known to inhibit COX-1 and COX-2 while releasing NO . It has been shown to be more effective than naproxen in reducing levels of profibrotic cytokine transforming growth factor-β and oxidative stress .

Physical And Chemical Properties Analysis

NCX 466 has a molecular weight of 436.41 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound should be stored at -20°C .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

NCX 466 functions as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It inhibits both COX-1 and COX-2 enzymes while simultaneously releasing NO . This dual action makes it particularly effective for research into anti-inflammatory therapies, where it can be used to study the reduction of inflammation without the gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Pulmonary Fibrosis Research

In studies involving mouse models of bleomycin-induced lung fibrosis, NCX 466 demonstrated a higher efficacy than naproxen in reducing levels of the profibrotic cytokine transforming growth factor-β (TGF-β) and oxidative stress markers . This suggests that NCX 466 could be a valuable compound for researching new treatments for pulmonary fibrosis and other lung conditions characterized by inflammation and fibrosis.

Oxidative Stress and Antioxidant Mechanisms

NCX 466 has shown efficacy in reducing oxidative stress markers in research models . This property is crucial for studying the body’s antioxidant mechanisms and the role of oxidative stress in various diseases, including neurodegenerative disorders and cancer.

Propiedades

IUPAC Name |

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSNUCZIUBIBF-LIRRHRJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.